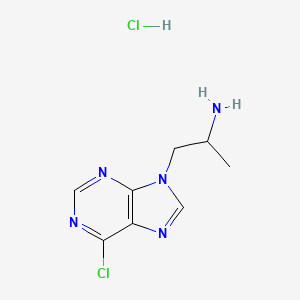

1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride

Description

1-(6-Chloro-9H-purin-9-yl)propan-2-amine hydrochloride is a purine derivative characterized by a 6-chloro substitution on the purine ring and a propan-2-amine group at the 9-position, forming a hydrochloride salt. This compound serves as a critical intermediate in the chemoenzymatic synthesis of tenofovir, an antiretroviral drug. Its stereochemistry is pivotal for enzymatic selectivity, as evidenced by its use with Lactobacillus kefir alcohol dehydrogenase (ADH) and Burkholderia cepacia lipase to achieve high enantiomeric purity .

Properties

IUPAC Name |

1-(6-chloropurin-9-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5.ClH/c1-5(10)2-14-4-13-6-7(9)11-3-12-8(6)14;/h3-5H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLSKVFZVWTLNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C1N=CN=C2Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Conditions

- Starting materials: 4,6-dichloro-5-formamidopyrimidine or 4,6-dichloro-5-aminopyrimidine.

- Amine substrate: Propan-2-amine (isopropylamine) or derivatives.

- Solvent: Polar aprotic or protic solvents such as dioxane, n-butanol, or mixtures of water and ethanol.

- Base: Non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

- Temperature: Elevated temperatures typically ranging from 140 °C to 160 °C.

- Heating method: Conventional heating in sealed tubes or microwave-assisted heating to accelerate the reaction.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the pyrimidine precursor, followed by ring closure to form the imidazole ring, completing the purine scaffold. The formyl group in the formylated pyrimidine acts as an internal electrophile facilitating imidazole ring closure without additional reagents. This eliminates the need for acidic conditions and shortens reaction times significantly.

Optimization and Yield Data

Solvent Effects

A solvent screening study revealed that the reaction is compatible with a variety of solvents, with yields depending on the solvent polarity and solubility of intermediates and products.

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) (Isolated) | Notes |

|---|---|---|---|---|---|

| 1 | Toluene | 140 | 2 | 80 | Good yield but low solubility |

| 2 | Dioxane | 160 | 2 | 86 | Best yield |

| 3 | DMF | 160 | 1 | 72 | Side product formation |

| 4 | MeCN | 140 | 2 | 50 | Moderate yield |

| 5 | n-Butanol | 140 | 2 | 73 | Good yield |

| 6 | i-Propanol | 140 | 2 | 61 | Moderate yield |

| 7 | Ethanol | 140 | 2 | 58 | Moderate yield |

Table 1: Solvent selection and yield outcomes for 6-chloropurine derivatives synthesis.

Base Selection

The choice of base is critical to avoid side reactions such as displacement of the 6-chlorine atom or decomposition of intermediates.

| Base | Effect on Reaction | Yield Impact |

|---|---|---|

| N,N-Diisopropylethylamine (DIPEA) | Optimal base, minimal side reactions | Highest yields |

| Triethylamine (TEA) | Comparable to DIPEA | Slightly lower yield |

| DBU, K2CO3 | Loss of formyl group or complex mixtures | Poor yields |

| Proton sponge, 2,6-lutidine | Partial or complete displacement of C-6 chlorine | Unfavorable |

Reaction Time and Temperature

- Conventional heating at 140–160 °C for 1–2 hours is sufficient.

- Microwave-assisted heating can reduce reaction times further, enhancing throughput without compromising yields.

Scope and Substrate Versatility

The method has been validated with a broad range of amine substrates, including primary, secondary, polar, and non-polar amines, yielding 6-chloropurine derivatives in yields ranging from good to near quantitative (up to 96%). This confirms the robustness and versatility of the method for preparing this compound and analogues.

Advantages of the Method

- Single-step synthesis: Combines nucleophilic substitution and ring closure in one pot.

- High regioselectivity: Strict N-9 substitution without N-7 isomer formation.

- Mild conditions: Avoids strong acids, facilitating subsequent modifications.

- High yields: Typically 70–90% isolated yields depending on amine substrate.

- Scalability: Suitable for preparative scale synthesis.

- Compatibility: Allows one-pot nucleophilic displacement of the 6-chlorine for further derivatization.

Experimental Notes

- The pyrimidine precursors such as 4,6-dichloro-5-formamidopyrimidine can be prepared by formylation of 4,6-dichloro-5-aminopyrimidine or purchased commercially.

- Reaction mixtures are typically sealed under pressure to withstand elevated temperatures.

- Purification is generally achieved by silica gel chromatography.

- Analytical characterization includes HPLC-MS, ^1H and ^13C NMR spectroscopy, and GC-MS as needed.

This comprehensive preparation method for this compound is based on peer-reviewed research from the Institute of Organic Chemistry and Biochemistry, Academy of Sciences of the Czech Republic, published in RSC Advances (2012). It represents a state-of-the-art approach combining efficiency, selectivity, and practical applicability for medicinal chemistry and antiviral drug synthesis.

If further functionalization of the 6-chloro substituent is desired, the method allows for direct one-pot nucleophilic substitution after ring closure, enabling the synthesis of diverse purine derivatives without intermediate purification steps.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-9H-purin-9-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The amine group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of substituted purines.

Oxidation: Formation of purine oxides.

Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex purine derivatives. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has been investigated for its role in modulating biological pathways , particularly those involving purine metabolism. It can act as a purine antagonist, potentially interfering with nucleotide synthesis and cellular signaling pathways. This modulation can have implications for understanding cellular processes and developing therapeutic strategies .

Medicine

In medical research, 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride has shown promise in various therapeutic applications:

- Antiviral Activity : Research indicates that this compound may inhibit viral replication by mimicking natural purines, thus disrupting nucleic acid synthesis.

- Anticancer Potential : The compound's ability to interfere with DNA replication makes it a candidate for cancer treatment, as it may induce apoptosis in rapidly dividing cells .

Case Studies

Recent studies have provided insights into the therapeutic potential of this compound:

- Antiviral Studies : A study demonstrated that derivatives of this compound showed significant inhibition of viral replication in vitro, suggesting potential for development as antiviral agents.

- Cancer Research : Another investigation reported that this compound could induce apoptosis in cancer cell lines by disrupting DNA synthesis pathways, indicating its potential use as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors involved in purine metabolism. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Differences

Key Observations:

- Solubility: The hydrochloride salt form of the target compound enhances aqueous solubility, critical for pharmaceutical processing. Non-ionic substituents (e.g., propargyl or tert-butyl isoxazole) reduce solubility due to increased hydrophobicity .

- Synthesis Efficiency: Propargyl and propan-2-amine derivatives exhibit comparable yields (~49%), while bulkier groups (e.g., tert-butyl isoxazole) lower yields due to steric hindrance .

Biological Activity

1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride, also known as a purine analog, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C8H11ClN5

- Molecular Weight : 248.12 g/mol

- CAS Number : 1822677-29-1

- Structural Formula : Structural Formula

This compound functions primarily as a purine antagonist. Its mechanism involves:

- Inhibition of Nucleotide Synthesis : By mimicking natural purines, this compound can interfere with nucleotide synthesis pathways, particularly by inhibiting enzymes critical for DNA replication and repair.

- Incorporation into DNA : The compound may be incorporated into DNA strands during replication, leading to structural disruptions and subsequent cell apoptosis.

Antitumor Activity

Research indicates that purine analogs like this compound exhibit significant antitumor properties. They are known to target rapidly dividing cells, making them effective against various cancers.

Case Study Example :

A study conducted on leukemia cell lines demonstrated that the compound significantly reduced cell viability by inducing apoptosis through DNA damage mechanisms. The IC50 values were notably lower compared to untreated controls, indicating potent cytotoxic effects.

Enzyme Interaction

This compound has shown interactions with several key enzymes involved in nucleotide metabolism:

| Enzyme | Role |

|---|---|

| Dihydrofolate Reductase (DHFR) | Inhibits folate metabolism leading to reduced nucleotide synthesis. |

| Thymidylate Synthase | Inhibition disrupts thymidine production necessary for DNA synthesis. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics when administered in vitro. However, further studies are required to establish its bioavailability in vivo.

Recent Studies

- Fluorescent Probes Development : A recent study explored the development of fluorescent probes based on purine analogs for imaging cellular processes. These probes demonstrated selective binding to specific receptors involved in cancer pathways, enhancing their potential as diagnostic tools .

- Anticancer Efficacy : Another investigation into the efficacy of this compound revealed its ability to synergize with existing chemotherapeutic agents, thereby enhancing overall treatment outcomes in preclinical models .

- Mechanistic Insights : Detailed mechanistic studies have shown that the compound induces reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Q & A

Q. How can researchers optimize the synthesis of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride to minimize side reactions?

Methodological Answer:

-

Computational Reaction Path Search : Use quantum chemical calculations to predict reaction pathways and identify intermediates prone to side reactions (e.g., hydrolysis of the chloro group or amine oxidation). Tools like density functional theory (DFT) can model energy barriers .

-

Experimental Validation : Narrow reaction conditions (e.g., solvent polarity, temperature) using combinatorial libraries. For example, details Suzuki coupling for purine derivatives, which could be adapted for alkylation steps .

-

Key Data :

Parameter Optimal Range Temperature 0–5°C (amine stability) Solvent Anhydrous DMF or THF Catalysts Pd(Ph3)4 for cross-coupling

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Use single-crystal diffraction (as in for analogous purines) to confirm stereochemistry and hydrogen bonding patterns .

- Spectroscopic Validation :

- NMR : Compare H/C shifts with PubChem data for 6-chloropurine derivatives (e.g., δ~8.5 ppm for purine H-8) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 244.6).

- Data Cross-Validation : Overlay experimental and computed spectra (e.g., using CC-DPS’s QSPR models) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., adenosine receptors)?

Methodological Answer:

-

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors. Compare with known purine antagonists (e.g., ’s antitumor purines) .

-

Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (e.g., chlorine vs. methyl groups) .

-

Key Metrics :

Metric Target Value ΔG (kcal/mol) ≤ -8.0 (strong binding) Ki (nM) < 100 (high potency)

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results across assays)?

Methodological Answer:

- Systematic Variability Testing : Replicate assays under standardized conditions (pH, cell lines) to isolate confounding factors. emphasizes cross-lab validation for contested results .

- Meta-Analysis : Aggregate data from PubChem, CC-DPS, and crystallographic databases (e.g., ) to identify trends (e.g., chlorine’s role in cytotoxicity) .

- Statistical Tools : Apply ANOVA or machine learning (e.g., random forests) to detect outliers or assay-specific biases .

Q. What strategies enhance the compound’s stability in pharmacokinetic studies?

Methodological Answer:

- Prodrug Design : Modify the amine group to a carbamate or acyloxymethyl derivative, improving plasma stability (see ’s puromycin analogs) .

- Formulation Optimization : Use liposomal encapsulation (’s membrane technologies) to mitigate hydrolysis in aqueous media .

- Accelerated Stability Testing : Monitor degradation under stress conditions (e.g., 40°C/75% RH) with HPLC-UV .

Q. How can researchers validate the compound’s role in enzyme inhibition (e.g., kinase assays)?

Methodological Answer:

- Kinetic Assays : Use fluorescence polarization (FP) or TR-FRET to measure IC50 values. Compare with ’s 2,6-dichloropurine derivatives .

- Structural Biology : Co-crystallize the compound with target enzymes (e.g., ’s phosphonate analogs) to identify binding motifs .

- ADMET Profiling : Assess permeability (Caco-2 assays) and metabolic stability (human liver microsomes) to prioritize lead candidates .

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 244.67 g/mol | PubChem |

| LogP (Predicted) | 1.2 ± 0.3 | CC-DPS |

| Aqueous Solubility | 2.1 mg/mL (pH 7.4) |

Q. Table 2: Common Synthetic Byproducts

| Byproduct | Mitigation Strategy |

|---|---|

| 6-Hydroxypurine analog | Anhydrous conditions |

| N-Oxide derivative | Antioxidant additives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.